molecular formula C27H29N3O3 B251205 N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide

N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide

Numéro de catalogue: B251205
Poids moléculaire: 443.5 g/mol
Clé InChI: XIZBVAXPDNAUGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important component of the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mécanisme D'action

N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide selectively binds to the active site of BTK and inhibits its kinase activity. This leads to the inhibition of downstream signaling pathways, including the activation of NF-κB and AKT, which are important for B-cell survival and proliferation. This compound has also been shown to induce apoptosis in B-cells and inhibit the migration and adhesion of B-cells to the microenvironment.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against BTK, with an IC50 of 0.85 nM in biochemical assays. In preclinical models of CLL and MCL, this compound has demonstrated dose-dependent inhibition of BTK activity and downstream signaling pathways, leading to decreased B-cell proliferation and survival. This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide is its specificity for BTK, which reduces the potential for off-target effects. This compound has also demonstrated potent activity in preclinical models of B-cell malignancies, suggesting that it may have therapeutic potential in these diseases. However, one limitation of this compound is its lack of selectivity for different BTK isoforms, which may limit its efficacy in certain disease contexts.

Orientations Futures

There are several potential future directions for the development of N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide. One area of interest is the combination of this compound with other targeted therapies, such as venetoclax and lenalidomide, to enhance its efficacy in B-cell malignancies. Another area of interest is the investigation of this compound in autoimmune diseases and inflammatory disorders, where B-cell signaling pathways have been implicated in disease pathogenesis. Finally, the development of more selective BTK inhibitors may improve the efficacy and safety profile of this class of drugs.

Méthodes De Synthèse

The synthesis of N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride with piperazine to form 4-(4-methylbenzoyl)-1-piperazine. This intermediate is then reacted with 4-nitrophenylhydrazine to form 4-(4-methylbenzoyl)-1-(4-nitrophenyl)piperazine, which is subsequently reduced to 4-(4-methylbenzoyl)-1-(4-aminophenyl)piperazine. The final step involves the reaction of this intermediate with 2-(2-methylphenoxy)acetic acid to form this compound.

Applications De Recherche Scientifique

N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased B-cell proliferation and survival. This compound has also demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL and MCL.

Propriétés

Formule moléculaire

C27H29N3O3

Poids moléculaire

443.5 g/mol

Nom IUPAC

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C27H29N3O3/c1-20-7-9-22(10-8-20)27(32)30-17-15-29(16-18-30)24-13-11-23(12-14-24)28-26(31)19-33-25-6-4-3-5-21(25)2/h3-14H,15-19H2,1-2H3,(H,28,31)

Clé InChI

XIZBVAXPDNAUGL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4C

SMILES canonique

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.